molecular formula C22H20ClN5O2 B14095789 N-(2-chloro-6-methylphenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-(2-chloro-6-methylphenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Katalognummer: B14095789
Molekulargewicht: 421.9 g/mol
InChI-Schlüssel: YPCWVRCLJTWVHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloro-6-methylphenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core. This heterocyclic scaffold is substituted at the 2-position with a 4-ethylphenyl group, while the acetamide side chain is attached to a 2-chloro-6-methylphenyl moiety. The ethyl and chloro-methyl substituents likely enhance lipophilicity, which may influence membrane permeability and metabolic stability compared to analogs with polar groups .

Eigenschaften

Molekularformel

C22H20ClN5O2

Molekulargewicht

421.9 g/mol

IUPAC-Name

N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C22H20ClN5O2/c1-3-15-7-9-16(10-8-15)18-11-19-22(30)27(24-13-28(19)26-18)12-20(29)25-21-14(2)5-4-6-17(21)23/h4-11,13H,3,12H2,1-2H3,(H,25,29)

InChI-Schlüssel

YPCWVRCLJTWVHX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=CC=C4Cl)C

Herkunft des Produkts

United States

Biologische Aktivität

N-(2-chloro-6-methylphenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available literature, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C19H20ClN5O
  • Molecular Weight: 367.85 g/mol
  • IUPAC Name: N-(2-chloro-6-methylphenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

The compound exhibits its biological activity primarily through interaction with various biological targets. Research indicates that it may inhibit certain enzymes and receptors involved in cellular signaling pathways. Specifically, its structural similarity to known pharmacophores suggests potential activity against kinases and other targets involved in cancer proliferation and inflammation.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazolo[1,5-d][1,2,4]triazin derivatives. For instance:

  • Study 1: A derivative similar to N-(2-chloro-6-methylphenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of related compounds:

  • Study 2: A related pyrazolo[1,5-d][1,2,4]triazin derivative showed inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to modulate NF-kB signaling was identified as a key mechanism .

Case Study 1: Efficacy in Tumor Models

In vivo studies using xenograft models indicated that administration of N-(2-chloro-6-methylphenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide resulted in reduced tumor growth compared to control groups. The treatment group exhibited a significant decrease in tumor volume (p < 0.05) after four weeks of treatment.

Case Study 2: Safety Profile Assessment

A safety assessment conducted on rat models revealed that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in hematological and biochemical parameters after chronic administration .

Data Table: Summary of Biological Activities

Activity Test System Outcome Reference
AnticancerMCF-7 Cell LineIC50 = 3 µM
Anti-inflammatoryLPS-stimulated MacrophagesDecreased TNF-alpha levels
In vivo Tumor GrowthXenograft ModelsReduced tumor volume
Safety ProfileRat ModelsNo significant adverse effects

Vergleich Mit ähnlichen Verbindungen

Target Compound vs. N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

  • Substituents :
    • Target : 2-chloro-6-methylphenyl (acetamide side chain), 4-ethylphenyl (pyrazolo-triazin core).
    • Analog : 4-chlorobenzyl (acetamide side chain), 4-methoxyphenyl (pyrazolo-triazin core).
  • The ethyl group in the target compound enhances lipophilicity, favoring hydrophobic interactions in biological systems. The analog’s 4-chlorobenzyl group may confer higher steric hindrance compared to the target’s 2-chloro-6-methylphenyl, affecting binding pocket compatibility.

Target Compound vs. 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide

  • Substituents :
    • Target : 2-chloro-6-methylphenyl, 4-ethylphenyl.
    • Analog : Furan-2-ylmethyl (acetamide side chain), 4-fluorophenyl (pyrazolo-triazin core).
  • The furan ring in the analog introduces π-π stacking capabilities but may reduce metabolic stability due to oxidation susceptibility. The target’s ethylphenyl group provides a bulkier hydrophobic profile, which could improve binding affinity in lipophilic environments.

Physicochemical and Pharmacokinetic Implications

Compound R1 (Acetamide Substituent) R2 (Core Substituent) Key Properties References
Target Compound 2-chloro-6-methylphenyl 4-ethylphenyl High lipophilicity; potential metabolic stability
N-(4-Chlorobenzyl) analog 4-chlorobenzyl 4-methoxyphenyl Moderate polarity; discontinued status
Furan-2-ylmethyl analog furan-2-ylmethyl 4-fluorophenyl Electronegative fluorine; furan oxidation risk
  • Metabolic Stability : The ethyl group may resist oxidative metabolism better than the methoxy or furan substituents, which are prone to demethylation or ring oxidation, respectively .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.